15-Keto Bimatoprost is an impurity of Bimatoprost.
15-keto Bimatoprost
CAS No.: 1163135-96-3
Cat. No.: VC0194975
Molecular Formula: C25H35NO4
Molecular Weight: 413.56
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1163135-96-3 |
---|---|
Molecular Formula | C25H35NO4 |
Molecular Weight | 413.56 |
IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide |
Standard InChI | InChI=1S/C25H35NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,21-24,28-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t21-,22-,23+,24-/m1/s1 |
SMILES | CCNC(=O)CCCC=CCC1C(CC(C1C=CC(=O)CCC2=CC=CC=C2)O)O |
Introduction
Chemical Properties
15-keto Bimatoprost possesses specific chemical properties that distinguish it from its parent compound. These properties are essential for its identification, analysis, and application in pharmaceutical research.
Basic Chemical Information
Physical Properties
The physical characteristics of 15-keto Bimatoprost include its appearance, solubility, and stability parameters. According to commercial product specifications, it typically appears as a solid, ranging from pale yellow to brown in color. The compound has limited solubility in water but is soluble in organic solvents like methyl acetate and methanol .
The predicted density of the compound is approximately 1.142 ± 0.06 g/cm³, and it has an estimated boiling point of 626.7 ± 55.0 °C. These physical properties are important considerations for handling and storage in laboratory and pharmaceutical settings.
Structural Characteristics
Molecular Structure
15-keto Bimatoprost features a complex molecular structure characterized by a cyclopentane ring with multiple chiral centers. The key structural feature that distinguishes it from bimatoprost is the ketone group at the C-15 position, which replaces the hydroxyl group found in the parent compound . This oxidation of the hydroxyl group to a ketone is a significant structural modification that affects the compound's biochemical behavior.
The stereochemistry of 15-keto Bimatoprost is defined by multiple chiral centers with specific configurations: (1R,2R,3R,5S). Additionally, the molecule contains both Z and E geometric isomers in its structure, specifically a Z-configuration at the C-5 position of the heptenamide chain and an E-configuration at the C-1 position of the pentenyl side chain .
Structural Relationship to Bimatoprost
15-keto Bimatoprost maintains the core structural elements of bimatoprost, including:
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The cyclopentane ring with its specific stereochemistry
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The N-ethylamide group
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The phenyl-containing side chain
The primary structural difference is the oxidation state at C-15, which creates a ketone functionality instead of a hydroxyl group . This modification significantly affects the compound's interactions with biological targets and its metabolic profile.
Relationship to Bimatoprost
Metabolic Relationship
15-keto Bimatoprost represents an important metabolite of bimatoprost, formed through oxidation of the C-15 hydroxyl group. This oxidation process is a potential metabolic pathway when bimatoprost is administered to intact animals . Understanding this metabolic relationship is crucial for pharmaceutical development and pharmacokinetic studies of bimatoprost-based medications.
Research and Applications
Analytical Research
Deuterium-labeled 15-keto Bimatoprost (15-keto Bimatoprost-d5) is used as a reference standard in metabolic and pharmacokinetic studies . The incorporation of deuterium atoms into the molecule allows researchers to track its behavior in biological systems using mass spectrometry techniques, providing valuable insights into the metabolism and distribution of bimatoprost.
Supplier | Catalog Number | Available Quantity | Purity | Price Range (USD) |
---|---|---|---|---|
Santa Cruz Biotechnology | sc-220619 | 1 mg | Not specified | $110.00 |
Santa Cruz Biotechnology | sc-220619A | 5 mg | Not specified | $279.00 |
LGC Standards | TRC-K175100 | Multiple options | >95% (HPLC) | Contact supplier |
Aladdin Scientific | K337395-5mg | 5 mg | 1 mg/mL in methyl acetate | $265.90 |
Additionally, deuterium-labeled 15-keto Bimatoprost-d5 is available from suppliers such as Aladdin Scientific (catalog K658824-1mg) with 96% purity .
Analytical Methods for Detection
Various analytical methods have been developed for the detection and quantification of 15-keto Bimatoprost, particularly in the context of pharmaceutical quality control.
Chromatographic Methods
Ultra-high-performance liquid chromatography (UHPLC) with UV detection has been successfully applied for the separation and determination of 15-keto Bimatoprost among other potential impurities in bimatoprost formulations. Zezula et al. (2019) developed such a method using an Acquity BEH C8, 150 × 2.1 mm, 1.7 μm reversed-phase analytical column with a mobile phase consisting of 0.01% HPO:acetonitrile in gradient elution mode .
Mass Spectrometry
Mass spectrometry is a powerful tool for the identification and structural characterization of 15-keto Bimatoprost. The compound has been analyzed using various MS techniques, including:
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MS-MS with ion trap instrumentation
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Precursor m/z value of 414.2639 [M+H]+
These analytical methods are essential for ensuring the quality and purity of bimatoprost formulations and for conducting research on this compound.
Pharmaceutical Significance
Relevance in Quality Control
As an impurity and potential degradation product of bimatoprost, 15-keto Bimatoprost plays a significant role in pharmaceutical quality control. Monitoring its levels is essential for ensuring the safety, efficacy, and stability of bimatoprost formulations .
The International Conference on Harmonisation (ICH) guidelines require the identification, quantification, and control of impurities in pharmaceutical products. The development of validated analytical methods for detecting 15-keto Bimatoprost, as demonstrated by Zezula et al. (2019), is crucial for meeting these regulatory requirements .
Implications for Bimatoprost Formulations
Understanding the formation and properties of 15-keto Bimatoprost has implications for the formulation, storage, and shelf-life of bimatoprost medications. Strategies to minimize its formation during manufacturing and storage can help maintain the quality and efficacy of these products over time.
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